3,5-Dimethyl-2-(1,8-naphthyridin-2-YL)phenol
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Overview
Description
3,5-Dimethyl-2-(1,8-naphthyridin-2-YL)phenol is a heterocyclic compound that features a naphthyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-(1,8-naphthyridin-2-YL)phenol can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation, which proceeds via cycloaddition–ring expansion with rearrangement .
Industrial Production Methods
the principles of green chemistry and atom-economical approaches are often employed to develop more eco-friendly and efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-(1,8-naphthyridin-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted phenols and naphthyridines .
Scientific Research Applications
3,5-Dimethyl-2-(1,8-naphthyridin-2-YL)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-(1,8-naphthyridin-2-YL)phenol involves its interaction with specific molecular targets and pathways. For instance, it enhances IFN-γ-induced STAT1-dependent signaling by increasing the expression of STAT1 target genes and phosphorylation of STAT1 . This selective activation of STAT1 pathways makes it a valuable compound in research focused on immune response modulation and cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-(1,8-Naphthyridin-2-yl)phenol: This compound is also an enhancer of STAT1 activity and shares a similar naphthyridine core.
1,8-Naphthyridine derivatives: These compounds exhibit diverse biological activities and are used in various applications, including medicinal chemistry and materials science.
Uniqueness
3,5-Dimethyl-2-(1,8-naphthyridin-2-YL)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively enhance STAT1 activity without affecting other signaling pathways like STAT3 or NF-κB sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H14N2O |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3,5-dimethyl-2-(1,8-naphthyridin-2-yl)phenol |
InChI |
InChI=1S/C16H14N2O/c1-10-8-11(2)15(14(19)9-10)13-6-5-12-4-3-7-17-16(12)18-13/h3-9,19H,1-2H3 |
InChI Key |
BUTLQDDPHXZUQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C2=NC3=C(C=CC=N3)C=C2)C |
Origin of Product |
United States |
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